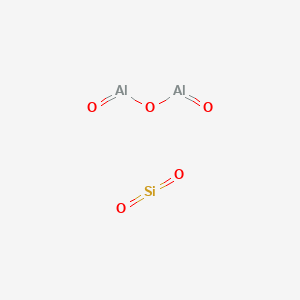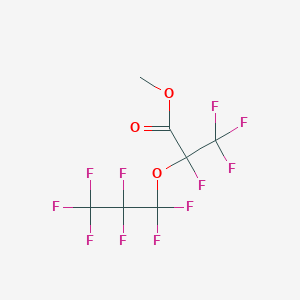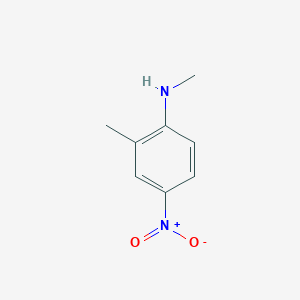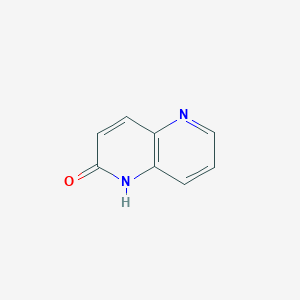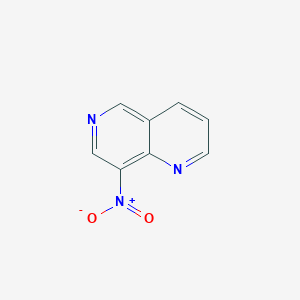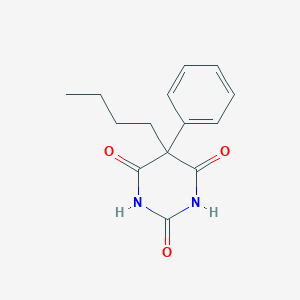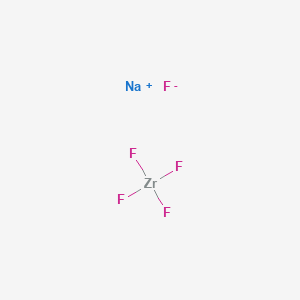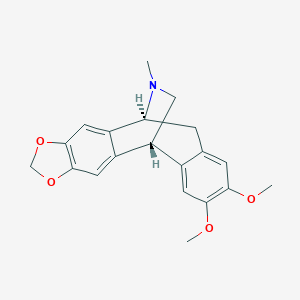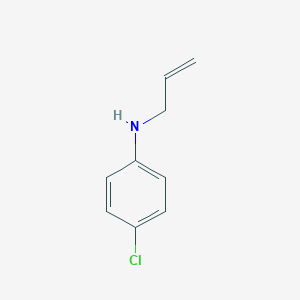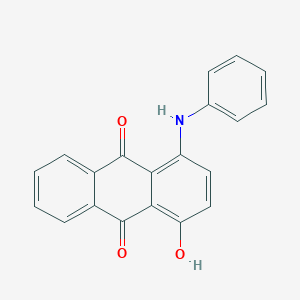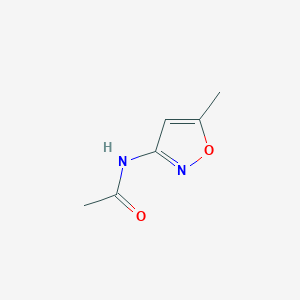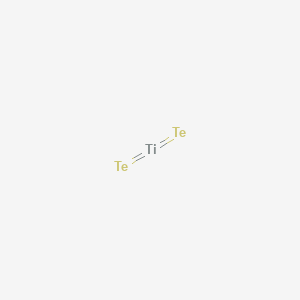
Titanium telluride
描述
Titanium telluride is an inorganic compound composed of titanium and tellurium It is a member of the transition metal dichalcogenides family, which are known for their layered structures and unique electronic properties
准备方法
Synthetic Routes and Reaction Conditions: Titanium telluride can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of titanium tetrachloride (TiCl₄) with hydrogen telluride (H₂Te) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent oxidation.
Solid-State Reaction: Titanium and tellurium powders are mixed in stoichiometric ratios and heated in a vacuum or inert atmosphere. The reaction temperature usually ranges from 500°C to 700°C.
Hydrothermal Synthesis: This method involves the reaction of titanium and tellurium precursors in an aqueous solution at elevated temperatures and pressures. It is known for producing high-purity this compound crystals.
Industrial Production Methods: Industrial production of this compound often employs the solid-state reaction method due to its simplicity and scalability. The process involves mixing titanium and tellurium powders, followed by heating in a vacuum furnace to achieve the desired compound.
化学反应分析
Types of Reactions: Titanium telluride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form titanium dioxide (TiO₂) and tellurium dioxide (TeO₂) when exposed to oxygen at high temperatures.
Reduction: It can be reduced back to its elemental form using strong reducing agents such as hydrogen gas.
Substitution: this compound can undergo substitution reactions with halogens to form titanium halides and tellurium halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas or other strong reducing agents at elevated temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂) and tellurium dioxide (TeO₂).
Reduction: Elemental titanium and tellurium.
Substitution: Titanium halides (e.g., TiCl₄) and tellurium halides (e.g., TeCl₄).
科学研究应用
Titanium telluride has a wide range of scientific research applications, including:
Electronics: Due to its unique electronic properties, this compound is used in the development of advanced electronic devices, such as transistors and sensors.
Energy Storage: It is employed as an electrode material in batteries and supercapacitors, owing to its high conductivity and stability.
Catalysis: this compound serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
作用机制
The mechanism by which titanium telluride exerts its effects is primarily related to its electronic structure and surface properties. In energy storage applications, for instance, the compound’s high conductivity facilitates efficient charge transfer, while its layered structure allows for the intercalation of ions. In catalysis, the active sites on the surface of this compound promote the adsorption and activation of reactant molecules, leading to enhanced reaction rates.
相似化合物的比较
- Molybdenum disulfide (MoS₂)
- Tungsten diselenide (WSe₂)
- Niobium ditelluride (NbTe₂)
- Tantalum ditelluride (TaTe₂)
属性
IUPAC Name |
bis(tellanylidene)titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPAOGPIWFDWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065242 | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-75-3 | |
| Record name | Titanium telluride (TiTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium telluride (TiTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Titanium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


